An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, discuss methodologies for its analytical characterization, outline its synthetic relevance, and detail its primary applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is a protected, non-proteinogenic β-amino acid. Its structure is defined by three key features: a butyric acid backbone, a stereochemically defined amino group at the C3 position in the (S)-configuration, and a 3-fluorophenyl substituent at the C4 position. The amine is protected by a tert-butoxycarbonyl (Boc) group, a staple in organic synthesis for its stability and ease of removal under specific acidic conditions.[1][2]
The strategic incorporation of a fluorine atom and the specific chirality make this compound a valuable intermediate for synthesizing complex pharmaceutical agents, particularly those targeting the central nervous system.[3] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6] This guide will explore the technical details that make this molecule a powerful tool for chemical innovation.
Physicochemical and Spectroscopic Properties
The unique arrangement of functional groups in Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid dictates its physical and chemical behavior. A summary of its core properties is presented below.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 270596-51-5 | [1][7] |
| Molecular Formula | C₁₅H₂₀FNO₄ | [1][7] |
| Molecular Weight | 297.32 g/mol | [1][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 443.3 °C at 760 mmHg | [1] |
| Density | 1.192 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Rationale Behind Properties
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Boc Group: The bulky tert-butoxycarbonyl (Boc) group significantly influences the molecule's properties. It increases lipophilicity compared to the free amine, enhancing solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). It also renders the amine nucleophilicity negligible, preventing unwanted side reactions during synthesis.[9][10]
-
Fluorine Atom: The electronegative fluorine atom at the meta-position of the phenyl ring alters the electronic properties of the aromatic system. This can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[11][12]
Analytical Characterization Workflow
Ensuring the identity and purity of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is critical for its use in regulated drug development pipelines. A typical quality control workflow involves a suite of spectroscopic and chromatographic techniques.
Caption: Boc deprotection to yield the free amine.
Protocol: Standard Boc Deprotection
-
Dissolve Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can often be used directly or neutralized with a mild base for subsequent steps.
Carboxylic Acid Activation and Amide Coupling
With the amine protected, the carboxylic acid moiety is free to react. It is an essential precursor for forming amide bonds, a cornerstone of nearly 25% of commercial pharmaceuticals. [13]The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the acid must first be activated. [14][15] Activation Rationale: Common coupling reagents like carbodiimides (e.g., EDC) or aminium salts (e.g., HATU, HBTU) convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (like an O-acylisourea or an active ester). [15][16][17]This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.
Caption: General workflow for amide bond formation.
Protocol: EDC/HOBt Mediated Amide Coupling
-
Dissolve Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid in an aprotic solvent like DMF or DCM.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and the desired primary or secondary amine (1.0 eq.).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup to remove the urea byproduct and excess reagents, followed by extraction and purification via column chromatography or recrystallization.
Applications in Drug Discovery
This molecule is primarily used as a chiral building block in the synthesis of more complex, biologically active compounds. [1][3]
-
GABA Analogues: The core structure is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Derivatives are often explored as modulators of GABA receptors or related targets for treating neurological disorders.
-
Peptidomimetics: As a non-natural β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics. These structures can exhibit enhanced stability against enzymatic degradation and may possess unique conformational properties, leading to improved therapeutic profiles.
-
Enzyme Inhibitors: The specific stereochemistry and functionality make it a key intermediate for enzyme inhibitors where precise molecular recognition is critical. For example, a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes. [18]
Conclusion
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is a highly versatile and valuable synthetic intermediate. Its well-defined stereochemistry, orthogonally protected functional groups, and strategically placed fluorine atom provide medicinal chemists with a powerful platform for constructing novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and analytical profile is essential for its effective and reliable application in research and development.
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The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 2, 2026, from [Link]
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